molecular formula C17H21NO5 B2883725 Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate CAS No. 2223077-93-6

Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate

Cat. No. B2883725
M. Wt: 319.357
InChI Key: FOIAMJYKHIXXKF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFMC is a piperidine derivative that exhibits a unique structure and interesting pharmacological properties, making it an attractive target for researchers in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various disease pathways. Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. These activities may contribute to the anti-inflammatory and anti-cancer properties of Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate.

Biochemical And Physiological Effects

Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has some limitations, including its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate. One area of interest is the development of Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate, which may provide insights into the development of novel drugs targeting key disease pathways. Additionally, the development of new synthetic methods for Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate may lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3-formyl-4-hydroxy-5-methylbenzoic acid, which is then reacted with piperidine to form the corresponding amide. The final step involves the esterification of the amide with ethyl chloroformate to yield Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate.

Scientific Research Applications

Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate has also been shown to inhibit the activity of enzymes involved in various disease pathways, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-3-23-17(22)12-5-4-6-18(9-12)16(21)13-7-11(2)15(20)14(8-13)10-19/h7-8,10,12,20H,3-6,9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIAMJYKHIXXKF-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C(=C2)C)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=CC(=C(C(=C2)C)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R)-1-(3-formyl-4-hydroxy-5-methylbenzoyl)piperidine-3-carboxylate

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